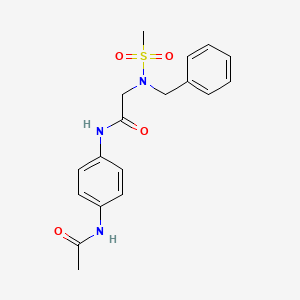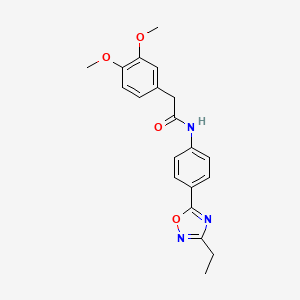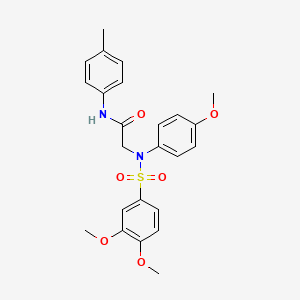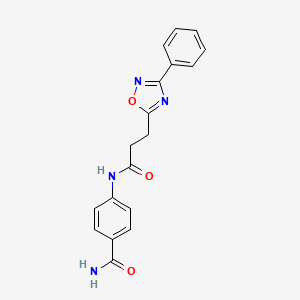
N-(4-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide, commonly known as ABMA, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry. ABMA is a potent inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption.
Mécanisme D'action
The mechanism of action of ABMA is based on its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. ABMA binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition leads to a decrease in the concentration of bicarbonate ions, which can have various physiological effects, including the inhibition of tumor growth and bone resorption.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ABMA are related to its inhibition of carbonic anhydrase enzymes. Inhibition of carbonic anhydrase can lead to a decrease in the concentration of bicarbonate ions, which can affect various physiological processes, including acid-base balance, respiration, and bone resorption. ABMA has been shown to have anti-tumor, anti-convulsant, and anti-glaucoma properties, as well as potential use in the treatment of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ABMA in lab experiments is its potency as a carbonic anhydrase inhibitor. ABMA has been shown to be a more potent inhibitor than some other carbonic anhydrase inhibitors, such as acetazolamide. However, one limitation of using ABMA is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on ABMA. One potential area of research is the development of ABMA-based drugs for the treatment of osteoporosis. Another area of research is the investigation of the anti-tumor properties of ABMA, and its potential use in cancer therapy. Additionally, further studies are needed to better understand the mechanism of action of ABMA and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of ABMA involves the reaction of N-(4-acetamidophenyl)acetamide with N-benzylmethylsulfonamide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid catalyst. The yield of ABMA is typically around 70-80%, and the compound can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
ABMA has been extensively studied for its potential therapeutic applications. Carbonic anhydrase inhibitors, including ABMA, have been shown to have anti-tumor, anti-convulsant, and anti-glaucoma properties. ABMA has also been investigated for its potential use in the treatment of osteoporosis, as carbonic anhydrase inhibitors have been shown to inhibit bone resorption.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14(22)19-16-8-10-17(11-9-16)20-18(23)13-21(26(2,24)25)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEOAVUOKLSJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698881.png)


![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)



![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7698935.png)
![4-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698948.png)


